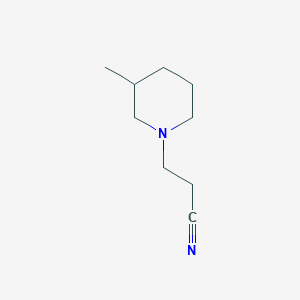

3-(3-Methylpiperidin-1-yl)propanenitrile

Overview

Description

3-(3-Methylpiperidin-1-yl)propanenitrile, also known as MPAC, is a novel compound that has gained significant attention in the scientific community due to its unique properties and potential as an important tool in various fields of research and industry. It has a molecular formula of C9H16N2 and a molecular weight of 152.24 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation:CC1CCCN(C1)CCC#N . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

Biologically produced diols, such as 1,3-propanediol, are highlighted for their wide range of applications, including in the production of polymers and as solvents. The review by Xiu and Zeng (2008) delves into methods studied for the recovery and purification of these diols from fermentation broth, which accounts for a significant portion of production costs. Technologies such as evaporation, distillation, and membrane filtration are discussed, with a call for improvements in yield, purity, and energy consumption (Xiu & Zeng, 2008).

Catalytic Conversion of Glycerol to 1,3-Propanediol

Da Silva Ruy et al. (2020) review the use of heterogeneous catalysts for the efficient conversion of glycerol to 1,3-propanediol, a process that offers an environmentally friendly alternative to traditional chemical routes. This work evaluates process variables and the influence of catalysts on the activity and selectivity towards 1,3-propanediol, underlining the potential of platinum, iridium, and copper as promising catalysts (Da Silva Ruy et al., 2020).

Metabolic and Mechanistic Insights into 3-MCPD

Lynch et al. (1998) provide a comprehensive review of the toxicological, metabolic, and mechanistic data on 3-monochloropropane-1,2-diol (3-MCPD), a compound with structural similarity to the query chemical. The review concludes that the tumorigenic effects observed in rats are not relevant to humans at trace exposure levels, based on a variety of factors including species-specific metabolic pathways (Lynch et al., 1998).

Fatty Acid Esters of 3-Monochloropropanediol

Gao et al. (2019) review the occurrence, formation mechanisms, absorption, metabolism, and toxicities of 3-MCPD esters found in food. This work highlights the public health concern over these compounds and the need for further research to understand their impact fully (Gao et al., 2019).

properties

IUPAC Name |

3-(3-methylpiperidin-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-9-4-2-6-11(8-9)7-3-5-10/h9H,2-4,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBANWNXYQXXJGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

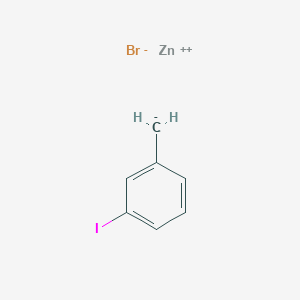

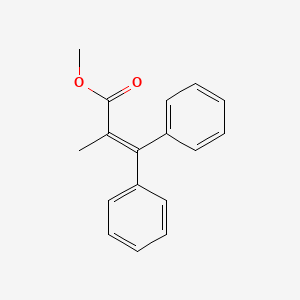

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

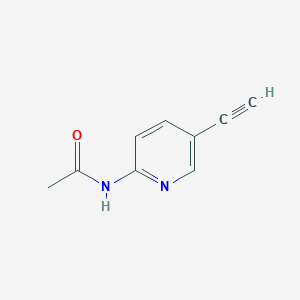

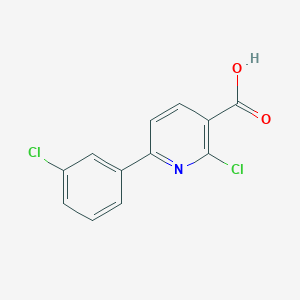

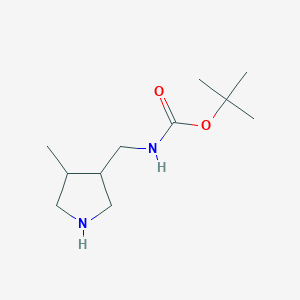

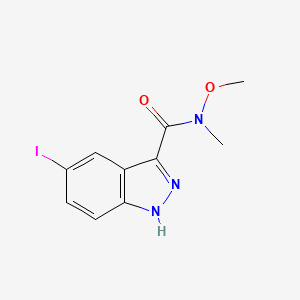

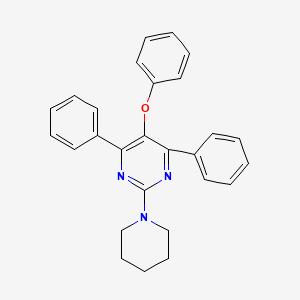

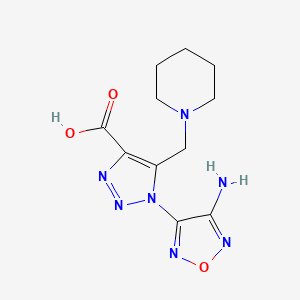

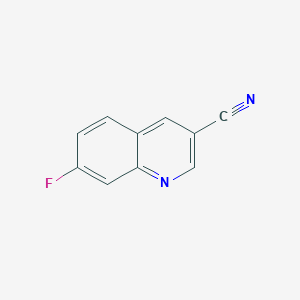

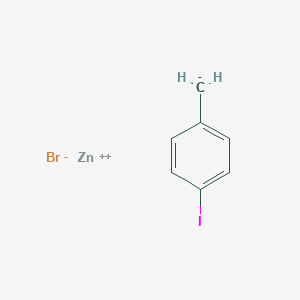

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.